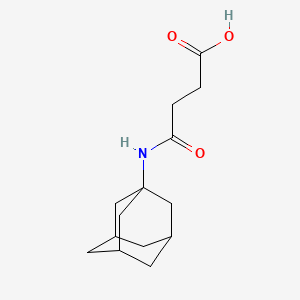

4-(1-Adamantylamino)-4-oxobutanoic acid

Description

4-(1-Adamantylamino)-4-oxobutanoic acid is a compound that features an adamantyl group attached to an amino acid backbone. The adamantyl group is known for its bulky and rigid structure, which can influence the compound’s chemical properties and biological activities. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique structural characteristics.

Properties

IUPAC Name |

4-(1-adamantylamino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c16-12(1-2-13(17)18)15-14-6-9-3-10(7-14)5-11(4-9)8-14/h9-11H,1-8H2,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGAQEOVRNCJNAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Adamantylamino)-4-oxobutanoic acid typically involves the introduction of the adamantyl group to an amino acid precursor. One common method is the reaction of 1-adamantylamine with a suitable keto acid under acidic or basic conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods can improve the efficiency and yield of the synthesis process, making it more suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-(1-Adamantylamino)-4-oxobutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The adamantyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups, while reduction can produce alcohol derivatives .

Scientific Research Applications

Therapeutic Applications

Anti-inflammatory Properties

One of the notable applications of 4-(1-Adamantylamino)-4-oxobutanoic acid is in the treatment of inflammation. Research indicates that derivatives of 4-oxobutanoic acid can be utilized in pharmaceutical compositions aimed at treating inflammatory conditions. This application is particularly relevant for developing new anti-inflammatory drugs that target specific pathways involved in inflammation .

Cancer Imaging and Treatment

The compound has also been explored as a targeted imaging agent in cancer diagnostics. A study highlighted its effectiveness as a contrast agent for magnetic resonance imaging (MRI), specifically targeting αvβ3 integrin, which is overexpressed in malignant tumors. The compound demonstrated significant contrast enhancement and fluorescence signal in tumor tissues, indicating its potential for specific cancer molecular imaging .

Synthesis and Chemical Properties

The synthesis of this compound typically involves the reaction of 1-adamantylamine with appropriate acylating agents. The resulting product can be characterized by various analytical techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS). The chemical structure can be represented as follows:This structure contributes to its unique properties, making it suitable for various applications in medicinal chemistry.

Case Study: Antidiabetic Agents

Research has indicated that derivatives of 4-oxobutanoic acid may also serve as antidiabetic agents. A patent application discusses their use in treating non-insulin-dependent diabetes, suggesting that these compounds could modulate metabolic pathways associated with glucose regulation .

Case Study: Antibacterial Activity

Another area of investigation focuses on the antibacterial properties of compounds related to this compound. Computational studies have shown potential antibacterial activity against resistant strains such as Pseudomonas aeruginosa, highlighting the compound's versatility beyond anti-inflammatory and imaging applications .

Comparative Data Table

Mechanism of Action

The mechanism of action of 4-(1-Adamantylamino)-4-oxobutanoic acid involves its interaction with molecular targets, such as enzymes or receptors. The adamantyl group can enhance the compound’s binding affinity and specificity by providing steric hindrance and hydrophobic interactions. This can lead to the modulation of biological pathways and the inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

1-Adamantylacetic acid: Similar in structure but with an acetic acid backbone.

4-(1-Adamantylamino)-4-hydroxybutanoic acid: Similar but with a hydroxyl group instead of a keto group.

1-Adamantylamine: The parent amine used in the synthesis of various adamantyl derivatives.

Uniqueness

4-(1-Adamantylamino)-4-oxobutanoic acid is unique due to the presence of both the adamantyl group and the keto acid backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Biological Activity

4-(1-Adamantylamino)-4-oxobutanoic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activities, focusing on antimicrobial, anti-inflammatory, and tyrosinase inhibitory effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound is characterized by the presence of an adamantyl group linked to an amino acid derivative. Its chemical structure can be represented as follows:

- Chemical Formula : C_{12}H_{17}N_{1}O_{3}

- Molecular Weight : Approximately 221.27 g/mol

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of this compound derivatives. These compounds exhibit significant activity against various bacterial strains, particularly Gram-positive bacteria. The mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Name | Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| 4-(1-Amino) | Staphylococcus aureus | 15 | 32 µg/mL |

| 4-(1-Amino) | Escherichia coli | 12 | 64 µg/mL |

| 4-(1-Amino) | Bacillus subtilis | 18 | 16 µg/mL |

These results indicate that the presence of the adamantyl group enhances the antimicrobial properties of the compound, making it a candidate for further development as an antibacterial agent .

Anti-inflammatory Activity

In addition to its antimicrobial properties, studies have also highlighted the anti-inflammatory effects of this compound. Research indicates that it can inhibit pro-inflammatory cytokines and reduce inflammation in various models.

Case Study:

A study conducted on a rat model of induced inflammation showed that administration of this compound significantly reduced edema and inflammatory markers compared to control groups. The compound was found to inhibit the expression of COX-2 and TNF-alpha, which are critical mediators in inflammatory pathways .

Tyrosinase Inhibition

Tyrosinase is an enzyme involved in melanin production, and its inhibition is a target for skin whitening agents. The derivatives of this compound have been evaluated for their tyrosinase inhibitory activity.

Table 2: Tyrosinase Inhibition by Derivatives of this compound

| Compound Name | IC50 (µM) |

|---|---|

| 4-(1-Amino) | 150 |

| Kojic Acid (Control) | 21.8 |

The results indicate that while the compound exhibits moderate inhibitory activity compared to kojic acid, structural modifications could enhance its efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.